9H-Fluorene, 9-ethylidene-
CAS No.: 7151-64-6
Cat. No.: VC16251231
Molecular Formula: C15H12
Molecular Weight: 192.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7151-64-6 |
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Molecular Formula | C15H12 |
Molecular Weight | 192.25 g/mol |
IUPAC Name | 9-ethylidenefluorene |
Standard InChI | InChI=1S/C15H12/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h2-10H,1H3 |
Standard InChI Key | OFOJRCNUMYVCSD-UHFFFAOYSA-N |
Canonical SMILES | CC=C1C2=CC=CC=C2C3=CC=CC=C31 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Bonding
The molecular framework of 9H-fluorene, 9-ethylidene- (C15H12) arises from the fluorene backbone (C13H10) with an ethylidene substituent at the 9-position. The ethylidene group introduces a double bond between the fluorene’s central carbon and the adjacent ethylene moiety, creating a planar, conjugated system. This conjugation extends the π-electron network, altering the compound’s electronic properties compared to unsubstituted fluorene. X-ray crystallography of analogous 9-alkylidene-fluorenes reveals slight distortions in the bicyclic structure due to steric interactions between the substituent and adjacent hydrogen atoms .
Comparative Structural Analysis
The ethylidene group’s presence differentiates this compound from related fluorene derivatives. For example:
Compound | Substituent at 9-Position | Key Structural Feature |
---|---|---|
Fluorene | None | Planar aromatic system |
Fluorenone | Carbonyl group (-C=O) | Electron-withdrawing ketone moiety |
9-Ethylfluorene | Ethyl group (-CH2CH3) | Saturated alkyl chain |
9H-Fluorene, 9-ethylidene- | Ethylidene (-CH=CH2) | Conjugated double bond |
The ethylidene group’s unsaturation enables participation in cycloaddition and electrophilic substitution reactions, distinguishing it from saturated analogs like 9-ethylfluorene .
Synthesis and Manufacturing Processes
Catalytic Peroxidation Approaches
Physicochemical Properties
Thermal Stability and Phase Behavior
While direct measurements for 9H-fluorene, 9-ethylidene- are unavailable, comparisons to fluorene (melting point: 111–114°C ) suggest that the ethylidene group reduces symmetry, potentially lowering the melting point. The conjugated system may enhance thermal stability, delaying decomposition until higher temperatures (>300°C). Solubility in nonpolar solvents like hexane is expected to remain low, akin to fluorene’s insolubility in water .
Spectroscopic Profiles
Nuclear magnetic resonance (NMR) spectra of analogous 9-alkylidene-fluorenes reveal distinct shifts for protons adjacent to the double bond. For example, in 9-(tert-butylperoxy)-9H-fluorene, the central carbon’s protons resonate at δ 7.3–7.6 ppm in ¹H NMR, while the ethylidene protons would likely appear upfield due to reduced electron density .
Chemical Reactivity and Functionalization
Oxidative Cleavage Reactions
A hallmark reaction of 9-alkylidene-fluorenes is oxidative cleavage of the C=C bond. Iron-catalyzed peroxidation converts these compounds into fluorenones, ketonic derivatives with applications in polymer chemistry . For 9H-fluorene, 9-ethylidene-, cleavage would yield 9-fluorenone and acetaldehyde, a transformation with synthetic utility in generating carbonyl-containing intermediates .
Comparative Analysis with Related Fluorene Derivatives
The ethylidene group’s impact is evident when comparing properties:
Property | Fluorene | 9H-Fluorene, 9-ethylidene- (Predicted) |
---|---|---|
Melting Point | 111–114°C | 95–105°C |
Boiling Point | 293.6°C | 310–320°C |
Solubility in Hexane | Low | Moderate |
Reactivity with HNO3 | Moderate | High |
Recent Research Advances
Iron-Catalyzed Transformations
Studies demonstrate that iron catalysts facilitate the peroxidation of 9-alkylidene-fluorenes, enabling efficient access to fluorenones . This method’s scalability suggests potential industrial applications for 9H-fluorene, 9-ethylidene- in ketone production.
Oxidative Cleavage Mechanisms
Kinetic analyses reveal that cleavage proceeds via a radical pathway, with tert-butyl peroxide intermediates playing a critical role . Understanding these mechanisms could optimize conditions for derivatizing 9-ethylidene-fluorene.
Challenges and Future Directions
Current limitations include the lack of scalable synthesis protocols and detailed toxicological data. Future research should prioritize:
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Catalyst Development: Designing catalysts to improve yield and selectivity in ethylidene group installation.
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Biological Screening: Evaluating anticancer or anti-inflammatory properties observed in related fluorenes.
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Materials Integration: Testing charge-transport properties in OLED or solar cell prototypes.
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